Cas no 64276-66-0 (4-Methyl-1H-pyrrole-3-carboxylic acid)

4-Methyl-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Methyl-1H-pyrrole-3-carboxylic acid

- 1H-Pyrrole-3-carboxylicacid, 4-methyl-

- 4-Methyl-1H-pyrrole-

- 3-Methylpyrrole-4-carboxylic Acid

- 4-Methyl-pyrrol-3-carbonsaeure

- 4-methyl-pyrrole-3-carboxylic acid

- AKOS006223721

- 4-methylpyrrole-3-carboxylic acid

- DB-073477

- 64276-66-0

- EN300-39551

- CHEMBL4649435

- 3-Pyrrolecarboxylic acid, 4-methyl-

- DTXSID60298067

- NSC120446

- BDBM50543167

- AS-39423

- DTXCID90249204

- 1H-Pyrrole-3-carboxylicacid,4-methyl-(9CI)

- NSC-120446

- MFCD00030418

- NSC 120446

- 4-methyl-1h-pyrrole-3-carboxylicacid

- SB63248

- FXPOCCDGHHTZAO-UHFFFAOYSA-N

- CS-0248274

- SCHEMBL151109

- Z385477350

- 4-Methyl-3-pyrrolecarboxylic Acid

-

- MDL: MFCD00030418

- インチ: InChI=1S/C6H7NO2/c1-4-2-7-3-5(4)6(8)9/h2-3,7H,1H3,(H,8,9)

- InChIKey: FXPOCCDGHHTZAO-UHFFFAOYSA-N

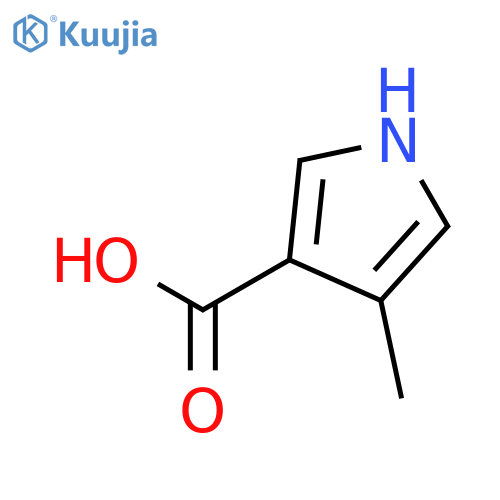

- ほほえんだ: O=C(C1=CNC=C1C)O

計算された属性

- せいみつぶんしりょう: 125.04800

- どういたいしつりょう: 125.048

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.1A^2

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 密度みつど: 1.295

- ふってん: 322.4°C at 760 mmHg

- フラッシュポイント: 148.8°C

- 屈折率: 1.586

- PSA: 53.09000

- LogP: 1.02130

4-Methyl-1H-pyrrole-3-carboxylic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C

4-Methyl-1H-pyrrole-3-carboxylic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Methyl-1H-pyrrole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1267302-250mg |

1H-Pyrrole-3-carboxylicacid,4-methyl-(9CI) |

64276-66-0 | 95% | 250mg |

$215 | 2024-06-06 | |

| Chemenu | CM196714-10g |

4-methyl-1H-pyrrole-3-carboxylic acid |

64276-66-0 | 95% | 10g |

$*** | 2023-05-30 | |

| Enamine | EN300-39551-0.5g |

4-methyl-1H-pyrrole-3-carboxylic acid |

64276-66-0 | 95.0% | 0.5g |

$234.0 | 2025-03-16 | |

| TRC | M326570-1000mg |

4-Methyl-1H-pyrrole-3-carboxylic acid |

64276-66-0 | 1g |

$1568.00 | 2023-05-17 | ||

| abcr | AB480297-250mg |

4-Methyl-1H-pyrrole-3-carboxylic acid; . |

64276-66-0 | 250mg |

€283.00 | 2025-03-19 | ||

| Aaron | AR00EF6M-250mg |

1H-Pyrrole-3-carboxylicacid,4-methyl-(9CI) |

64276-66-0 | 97% | 250mg |

$191.00 | 2025-01-24 | |

| 1PlusChem | 1P00EEYA-100mg |

1H-Pyrrole-3-carboxylicacid,4-methyl-(9CI) |

64276-66-0 | 95% | 100mg |

$121.00 | 2025-02-27 | |

| Crysdot LLC | CD11081467-5g |

4-Methyl-1H-pyrrole-3-carboxylic acid |

64276-66-0 | 95+% | 5g |

$1364 | 2024-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5546-500.0mg |

4-methyl-1H-pyrrole-3-carboxylic acid |

64276-66-0 | 97% | 500.0mg |

¥1835.0000 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1267302-500mg |

1H-Pyrrole-3-carboxylicacid,4-methyl-(9CI) |

64276-66-0 | 95% | 500mg |

$335 | 2024-06-06 |

4-Methyl-1H-pyrrole-3-carboxylic acid 関連文献

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

3. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

4-Methyl-1H-pyrrole-3-carboxylic acidに関する追加情報

4-Methyl-1H-pyrrole-3-carboxylic acid (CAS No 64276-66-0)

4-Methyl-1H-pyrrole-3-carboxylic acid, also known by its CAS number 64276-66-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug discovery, electronic materials, and advanced polymer systems. Recent studies have highlighted its role in enhancing the performance of organic semiconductors and its ability to act as a building block for more complex molecular architectures.

The molecular structure of 4-Methyl-1H-pyrrole-3-carboxylic acid consists of a pyrrole ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 3-position. This arrangement imparts the molecule with both electron-donating and electron-withdrawing functionalities, making it versatile for various chemical reactions. The carboxylic acid group, in particular, facilitates the formation of hydrogen bonds, which is crucial for applications in crystal engineering and supramolecular chemistry.

Recent research has focused on the synthesis and characterization of this compound under different conditions. For instance, a study published in the Journal of Organic Chemistry demonstrated that the synthesis of 4-Methyl-1H-pyrrole-3-carboxylic acid can be optimized through a two-step process involving cyclization and functionalization. The authors reported that this method not only enhances yield but also ensures high purity, which is essential for downstream applications.

In terms of physical properties, 4-Methyl-1H-pyrrole-3-carboxylic acid exhibits a melting point of approximately 215°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in organic synthesis reactions where precise control over solubility is required.

The application of 4-Methyl-1H-pyrrole-3-carboxylic acid extends beyond traditional chemical synthesis. Recent advancements have explored its role as a precursor in the development of advanced materials. For example, researchers at the University of Cambridge have utilized this compound to create novel π-conjugated polymers with enhanced electronic properties. These polymers show promise in organic electronics, particularly in applications such as flexible displays and photovoltaic devices.

In addition to its material science applications, 4-Methyl-1H-pyrrole-3-carboxylic acid has also been investigated for its potential in medicinal chemistry. A team at the Scripps Research Institute reported that derivatives of this compound exhibit moderate inhibitory activity against certain enzymes involved in neurodegenerative diseases. While further studies are needed to establish its therapeutic potential, these findings underscore the compound's versatility across multiple disciplines.

The synthesis of 4-Methyl-1H-pyrrole-3-carboxylic acid typically involves either direct substitution or cyclization reactions. One common approach involves the reaction of an appropriate aldehyde with an amine derivative under acidic conditions to form the pyrrole ring. Subsequent functionalization introduces the methyl and carboxylic acid groups at their respective positions. Recent optimizations have focused on improving reaction efficiency and reducing environmental impact by employing green chemistry principles.

In conclusion, 4-Methyl-1H-pyrrole-3-carboxylic acid (CAS No 64276-66-0) stands out as a multifaceted compound with applications ranging from organic synthesis to advanced materials development. Its unique chemical structure and favorable physical properties make it an invaluable tool for researchers across various scientific domains. As ongoing studies continue to uncover new potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.

64276-66-0 (4-Methyl-1H-pyrrole-3-carboxylic acid) 関連製品

- 336100-46-0(Pyrrole-3-carboxylic acid hydrate)

- 3222-50-2(4-methylpyridine-3-carboxylic acid)

- 935-72-8(1H-Pyrrole-3,4-dicarboxylic acid)

- 490-11-9(Pyridine-3,4-dicarboxylic acid)

- 395645-41-7(4-Formylnicotinic acid)

- 931-03-3(1H-Pyrrole-3-carboxylic acid)

- 957034-91-2(4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide)

- 55666-48-3(tert-butyl 2-(tert-butoxy)acetate)

- 1937-66-2(11-DOCOSENOIC ACID, METHYL ESTER, (Z)-)

- 380449-51-4(Melphalan Flufenamide)